molecular formula C15H12N2O2 B14554736 2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide CAS No. 62004-26-6

2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide

Cat. No.: B14554736
CAS No.: 62004-26-6
M. Wt: 252.27 g/mol
InChI Key: RXYQLTQGKBCXEL-UHFFFAOYSA-N
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Description

2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide is a complex organic compound characterized by the presence of a cyano group, a hydroxyl group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide typically involves the cyanoacetylation of amines. One common method includes the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine group.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may act as a fluorescent sensor by undergoing intramolecular charge transfer (ICT) upon interaction with reactive sulfur species . This interaction can lead to changes in fluorescence properties, making it useful for detecting specific molecules in biological and chemical systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3-hydroxy-N-(naphthalen-1-yl)but-2-enamide is unique due to its combination of a cyano group, a hydroxyl group, and a naphthalene ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

CAS No.

62004-26-6

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-cyano-3-hydroxy-N-naphthalen-1-ylbut-2-enamide

InChI

InChI=1S/C15H12N2O2/c1-10(18)13(9-16)15(19)17-14-8-4-6-11-5-2-3-7-12(11)14/h2-8,18H,1H3,(H,17,19)

InChI Key

RXYQLTQGKBCXEL-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C(=O)NC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

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